molecular formula C15H13ClFNO6S B13352124 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride CAS No. 21278-62-6

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride

Cat. No.: B13352124
CAS No.: 21278-62-6
M. Wt: 389.8 g/mol
InChI Key: FBYHTGDXBBTFAL-UHFFFAOYSA-N
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Description

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that includes a sulfonyl fluoride group, a nitrophenoxy group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with 3-chloropropylbenzene-1-sulfonyl fluoride under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide or sulfonate esters, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For example, the sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The nitrophenoxy group may also participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl fluorides and nitrophenoxy derivatives, such as:

  • 4-(3-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride
  • 2,4-dichloro-1-(4-nitrophenoxy)benzene

Uniqueness

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

21278-62-6

Molecular Formula

C15H13ClFNO6S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[3-(2-chloro-4-nitrophenoxy)propoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C15H13ClFNO6S/c16-14-10-11(18(19)20)2-7-15(14)24-9-1-8-23-12-3-5-13(6-4-12)25(17,21)22/h2-7,10H,1,8-9H2

InChI Key

FBYHTGDXBBTFAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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